3-(2-Thienyl)quinoline

Brassinin oxidase inhibition Phytoalexin detoxification Structure-activity relationship

3-(2-Thienyl)quinoline (CAS 59321-69-6) is a heterocyclic building block comprising a quinoline core substituted with a thiophen-2-yl group at the 3-position. With the molecular formula C₁₃H₉NS and a molecular weight of 211.28 g/mol, the compound features one rotatable bond between the quinoline and thiophene rings, two hydrogen-bond acceptors (the quinoline nitrogen and thiophene sulfur), and zero hydrogen-bond donors, characteristics that dictate its solubility, permeability, and metal-coordination behavior.

Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
Cat. No. B12842657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)quinoline
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=CS3
InChIInChI=1S/C13H9NS/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H
InChIKeyDOSPJXNNOWZNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)quinoline Procurement: Core Physicochemical and Structural Identity for Research Sourcing


3-(2-Thienyl)quinoline (CAS 59321-69-6) is a heterocyclic building block comprising a quinoline core substituted with a thiophen-2-yl group at the 3-position . With the molecular formula C₁₃H₉NS and a molecular weight of 211.28 g/mol, the compound features one rotatable bond between the quinoline and thiophene rings, two hydrogen-bond acceptors (the quinoline nitrogen and thiophene sulfur), and zero hydrogen-bond donors, characteristics that dictate its solubility, permeability, and metal-coordination behavior . The 3-substitution regiochemistry distinguishes this scaffold from the more extensively studied 2-thienylquinoline isomers and establishes a distinct vector for downstream derivatization in medicinal chemistry and materials science programs [1].

Why 2-Thienylquinoline Isomers or 3-Phenylquinoline Analogs Cannot Substitute for 3-(2-Thienyl)quinoline in Research Applications


The position of the thiophene substituent on the quinoline nucleus is not a trivial structural variation; it determines the compound's pharmacological target profile, electronic properties, and reactivity [1]. In direct comparative studies, substituted 3-phenylquinolines exhibit significantly higher enzyme inhibitory activity than their corresponding 2-phenylquinoline isomers, demonstrating that the 3-aryl attachment vector produces a pharmacophore that is fundamentally different from that of 2-arylquinolines [1]. Furthermore, the thiophen-2-yl group introduces sulfur-mediated electronic effects and metal-chelation capacity absent in 3-phenylquinoline analogs, making the thiophene-containing scaffold uniquely suited for applications requiring enhanced polarizability, charge-transfer character, or transition-metal coordination [2].

Quantitative Differentiation Evidence for 3-(2-Thienyl)quinoline Versus Closest Analogs


Regiochemical Advantage: 3-Arylquinolines Outperform 2-Arylquinolines in Enzyme Inhibition

A systematic comparison of 3-phenylquinoline and 2-phenylquinoline derivatives as inhibitors of brassinin oxidase (BOLm) demonstrated that substituted 3-phenylquinolines consistently exhibit significantly higher inhibitory activities than the corresponding 2-phenylquinolines [1]. The 3-substitution pattern is identified as the preferred pharmacophoric geometry for paldoxin (phytoalexin detoxification inhibitor) design, validating that the 3-aryl attachment vector—including the 3-(2-thienyl) configuration—is a critical determinant of target engagement [1].

Brassinin oxidase inhibition Phytoalexin detoxification Structure-activity relationship

3-Arylquinoline Scaffold Defines a Novel Integrin Antagonist Class Not Accessible via 2-Aryl Isomers

3-Arylquinoline and 3-aryl-2-quinolone derivatives have been characterized as a novel class of integrin activation and signaling antagonists that disrupt cell adhesion in a dose-dependent and reversible manner, with activity antagonized by artificial integrin activation via manganese [1]. The lead compound BJINT006 (a 3-aryl-2-quinoline) strongly impacts focal adhesion assembly and dynamics, and treated platelets show impaired spreading, aggregation, and clot retraction through inhibition of αIIbβ3 integrin [1]. This mechanism is specific to the 3-arylquinoline chemotype and has not been reported for 2-arylquinoline isomers [1].

Integrin antagonism Anti-thrombotic agents Cell adhesion inhibition

Cytotoxicity Profile: 3-Thiophen-2-yl-quinoline Derivatives Demonstrate Potent and Selective Anticancer Activity Against MCF-7 Cells

In a focused library of 17 new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives synthesized via click chemistry, compounds 7d and 7e exhibited the most potent anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 38.41 μM and 28.36 μM respectively [1]. Selectivity was observed toward MCF-7 and HeLa cell lines within a four-cell-line panel (HepG-2, HCT-116, HeLa, MCF-7), and the SAR study established that phenyl derivatives were more potent than isoxazole and triazole derivatives within this chemotype [1].

Anticancer agents Cytotoxicity screening Breast cancer

Dual EGFR-TK and Topoisomerase II Enzymatic Inhibition by 3-Thiophen-2-yl-quinoline Derivatives

The most promising 3-thiophen-2-yl-quinoline derivatives from the Othman et al. library were evaluated for in vitro inhibition of two distinct anticancer targets, revealing dual inhibitory activity: EGFR-TK inhibition with an IC₅₀ of 3.66 μM [1] and DNA topoisomerase II (Topo II) inhibition with an IC₅₀ of 730 nM [2]. This dual-target profile, combining tyrosine kinase and topoisomerase inhibition within a single chemotype, is a distinguishing feature of the 3-thiophen-2-yl-quinoline scaffold that is not uniformly observed across quinoline-based anticancer agents [1].

EGFR tyrosine kinase inhibition Topoisomerase II inhibition Dual-target anticancer agents

3-Heteroarylthioquinoline Derivatives Exhibit Sub-Micromolar Antitubercular Activity with Favorable Selectivity Index

A series of 3-heteroarylthioquinoline derivatives, synthesized via Friedländer annulation and sharing the 3-substituted quinoline architecture with 3-(2-thienyl)quinoline, were screened against Mycobacterium tuberculosis H37Rv. The most active compounds, 5c and 5d, demonstrated MIC values of 3.5 μM and 3.2 μM respectively, while displaying no toxic effects against mouse fibroblast NIH 3T3 cells (IC₅₀ > 1000 μM), yielding a selectivity index exceeding 280 [1]. This establishes the 3-substituted quinoline platform as a viable antitubercular scaffold with an exceptionally wide therapeutic window at the cellular level [1].

Antitubercular agents Mycobacterium tuberculosis Selectivity index

Synthetic Versatility: (2-Chloroquinolin-3-yl)(thiophen-2-yl)methanol as a Modular Click-Chemistry Precursor

The 3-(2-thienyl)quinoline scaffold uniquely enables the preparation of the versatile synthetic intermediate (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol, which bears a propargylatable hydroxyl group adjacent to the thiophene substituent at the 3-position [1]. Propargylation of this alcohol generates an alkyne handle that permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide partners, enabling modular assembly of isoxazole, triazole, and phenyl-based libraries from a single common intermediate [1]. This synthetic diversification strategy is geometrically impossible with 2-thienylquinoline isomers, where the thiophene and reactive handles occupy different spatial orientations [1].

Click chemistry Synthetic building block Diversification platform

Verified Application Scenarios Where 3-(2-Thienyl)quinoline Provides Documented Research Value


Medicinal Chemistry: Lead Optimization of Dual EGFR-TK/Topo II Anticancer Agents

Procurement of 3-(2-thienyl)quinoline is justified for anticancer drug discovery programs targeting dual EGFR tyrosine kinase and topoisomerase II inhibition. The scaffold has produced derivatives with EGFR-TK IC₅₀ of 3.66 μM and Topo II IC₅₀ of 730 nM, with the most potent analogs (e.g., 7e) demonstrating MCF-7 cytotoxicity at IC₅₀ 28.36 μM and inducing G2/M cell cycle arrest with caspase-3/-9 activation [1]. The established SAR indicates that further optimization of the 3-position substituents can enhance potency while maintaining the dual-target mechanism [1].

Anti-Thrombotic Research: Integrin αIIbβ3 Antagonist Development

The 3-arylquinoline chemotype, encompassing 3-(2-thienyl)quinoline, has been validated as a novel class of integrin activation antagonists that inhibit platelet spreading, aggregation, and clot retraction through interference with β3 integrin cytoplasmic tail interactions [2]. This mechanism is distinct from classical RGD-mimetic integrin antagonists and offers a new pharmacological approach for anti-thrombotic therapy. The reversible, dose-dependent nature of the anti-adhesive activity, combined with antagonism by manganese, provides a clear pharmacological fingerprint for compound screening [2].

Antitubercular Drug Discovery: 3-Substituted Quinoline Scaffold Optimization

3-(2-Thienyl)quinoline serves as a core intermediate for synthesizing antitubercular agents based on the validated 3-substituted quinoline platform. Lead compounds derived from 3-heteroarylthioquinolines have demonstrated MIC values of 3.2–3.5 μM against M. tuberculosis H37Rv with a selectivity index exceeding 280 (NIH 3T3 IC₅₀ > 1000 μM vs MTB MIC ~3.2 μM) [3]. This established safety margin supports the procurement of the 3-substituted quinoline core for medicinal chemistry optimization aimed at improving antimycobacterial potency while preserving the favorable selectivity window [3].

Click-Chemistry-Based Compound Library Synthesis

3-(2-Thienyl)quinoline is uniquely suited as a starting material for generating diversified compound libraries via the (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol intermediate. Propargylation of this synthon installs a terminal alkyne that undergoes CuAAC with diverse azides, enabling rapid modular assembly of isoxazolyl, triazolyl, and phenyl-based quinoline derivatives for biological screening [1]. The 3-position thiophene attachment creates a spatial arrangement where the thiophene ring and the functionalization handle are geometrically positioned for orthogonal derivatization—a synthetic advantage not available with the 2-thienylquinoline isomer [1].

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